(2-Methyl-6-quinolinyl)boronic acid

Catalog No.
S868214
CAS No.
1092790-20-9
M.F
C10H10BNO2
M. Wt
187 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyl-6-quinolinyl)boronic acid

CAS Number

1092790-20-9

Product Name

(2-Methyl-6-quinolinyl)boronic acid

IUPAC Name

(2-methylquinolin-6-yl)boronic acid

Molecular Formula

C10H10BNO2

Molecular Weight

187 g/mol

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6,13-14H,1H3

InChI Key

MVMHGLOKEZYGNG-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1)N=C(C=C2)C)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(C=C2)C)(O)O

Drug Discovery and Development

The quinoline core is present in numerous clinically approved drugs exhibiting diverse therapeutic effects [1]. 2-MQBA serves as a precursor for the synthesis of novel quinoline-based molecules with potential medicinal properties. The boronic acid group allows further functionalization through Suzuki-Miyaura coupling reactions, a versatile tool for creating complex aromatic compounds [2]. This strategy enables researchers to explore a vast chemical space in the search for new drug candidates.

  • Source:
    • [1] Quinoline: An Overlooked Scaffold in Cancer Research, Current Medicinal Chemistry (2017)
    • [2] Suzuki-Miyaura Coupling Reactions: A Powerful Tool for Modern Organic Synthesis, Chemical Reviews (2011)

Targeted Protein Degradation

The boronic acid moiety in 2-MQBA can be leveraged in the development of Proteolysis Targeting Chimeras (PROTACs) - a novel therapeutic approach for protein degradation [3]. By strategically incorporating 2-MQBA into a PROTAC molecule, researchers can design molecules that recruit specific target proteins for ubiquitination and subsequent degradation by the cellular machinery. This strategy holds promise for tackling diseases caused by dysregulated proteins.

  • Source: Proteolysis-Targeting Chimeras (PROTACs): Potent and Versatile Tools for Targeted Protein Degradation, Nature Chemical Biology (2015)

Radiopharmaceuticals

-MQBA can be radiolabeled with isotopes like ^18F for the development of radiopharmaceuticals for positron emission tomography (PET) imaging [4]. The quinoline scaffold can be used to target specific receptors or enzymes in the body, while the radioisotope allows for non-invasive visualization of these targets using PET scans. This approach has applications in drug discovery, diagnosis, and monitoring of various diseases.

  • Source: Radiosynthesis of 18F-Labeled Quinoline Derivatives for PET Imaging, European Journal of Medicinal Chemistry (2018)

(2-Methyl-6-quinolinyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a quinoline ring. Its molecular formula is C₁₀H₁₀BNO₂, which indicates the presence of a boron atom, a nitrogen atom, and a quinoline moiety that contributes to its unique chemical properties. The compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions, due to the reactivity of the boronic acid group.

(2-Methyl-6-quinolinyl)boronic acid has several important applications:

  • Organic Synthesis: It is extensively used in synthetic organic chemistry for constructing complex molecules through cross-coupling reactions.
  • Drug Development: The compound's potential biological activity makes it a candidate for medicinal chemistry research aimed at developing new therapeutic agents.
  • Material Science: Boronic acids are often utilized in creating new materials with specific electronic or optical properties due to their ability to form reversible covalent bonds with diols.

The synthesis of (2-Methyl-6-quinolinyl)boronic acid can be achieved through various methods:

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